molecular formula C15H21NO2 B179669 cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate CAS No. 158262-07-8

cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate

Cat. No.: B179669
CAS No.: 158262-07-8
M. Wt: 247.33 g/mol
InChI Key: MQQOIBAPZYNAPG-KGLIPLIRSA-N
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Description

cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate: is a chemical compound belonging to the class of cyclopentanecarboxylates. It is a chiral molecule with two enantiomers, namely cis and trans. The cis isomer is the active form of the compound and has been found to exhibit biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate typically involves the reaction of ethyl cyclopentanecarboxylate with benzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate: The trans isomer of the compound, which has different spatial arrangement and potentially different biological activity.

    Ethyl 2-(methylamino)cyclopentanecarboxylate: A similar compound with a methyl group instead of a benzyl group, which may exhibit different chemical and biological properties.

Uniqueness: cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate is unique due to its specific chiral configuration and the presence of the benzylamino group, which imparts distinct chemical and biological properties. Its cis configuration is particularly important for its biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl (1R,2S)-2-(benzylamino)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,13-14,16H,2,6,9-11H2,1H3/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQOIBAPZYNAPG-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434217
Record name cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158262-07-8
Record name cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-oxo-cyclopentanecarboxylic acid ethyl ester (3.00 g, 19.2 mmol) in ethanol (20 mL) was treated with benzylamine (2.10 mL, 19.2 mmol), sodium cyanoborohydride (2.42 g, 38.4 mmol), glacial acetic acid (10 drops) and stirred for 16 h at 50° C. After cooling to 25° C. the solvent was removed in vacuo, the crude material was redissolved in ethyl acetate (100 mL) and washed with saturated aqueous sodium bicarbonate solution (100 mL). The aqueous layer was discarded and the organic layer was washed with 1.0 M aqueous hydrochloric acid solution (50 mL). The organic layer was discarded, 1.0 M aqueous sodium hydroxide solution (75 mL) was added and the aqueous layer was extracted with ethyl acetate (100 mL). The organic layer was dried over sodium sulfate, filtered and the solvent was removed in vacuo to afford the desired product, 2-benzylamino-cyclopentanecarboxylic acid ethyl ester (2.10 g, 8.49 mmol, 44.2%), as a light yellow oil. LC-MS (ESI) calcd for C15H21NO2 247.16, found 248.2 [M+H+].
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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